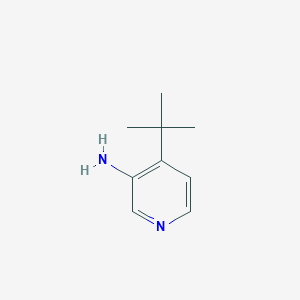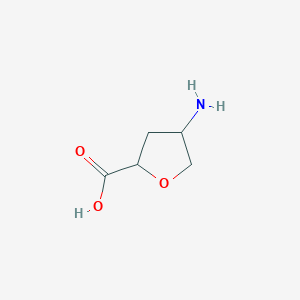![molecular formula C6H15ClN2O2S B12439870 2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride CAS No. 1354963-77-1](/img/structure/B12439870.png)
2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride is a heterocyclic compound that features a thiazolidine ring.
Preparation Methods
The synthesis of 2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride typically involves multistep reactions. One common synthetic route includes the reaction of p-fluoro aniline with sodium nitrite to form the respective diazonium salt, which then reacts with ethyl-2-benzyl-3-oxobutanoate. This intermediate is further refluxed in concentrated hydrochloric acid to produce the desired compound . Industrial production methods often employ green chemistry approaches to improve yield, purity, and selectivity while minimizing environmental impact .
Chemical Reactions Analysis
2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazolidine ring, with reagents such as halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its neuroprotective, anti-inflammatory, and anticancer activities.
Industry: The compound is used in the production of biocides, fungicides, and dyes
Mechanism of Action
The mechanism of action of 2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride can be compared with other thiazolidine derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug. The uniqueness of this compound lies in its specific chemical structure and the diverse range of biological activities it exhibits
Properties
CAS No. |
1354963-77-1 |
|---|---|
Molecular Formula |
C6H15ClN2O2S |
Molecular Weight |
214.71 g/mol |
IUPAC Name |
2-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-7-3-5-8-4-2-6-11(8,9)10;/h7H,2-6H2,1H3;1H |
InChI Key |
UHZMMTUDQPUGJO-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1CCCS1(=O)=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B12439790.png)


![N-Methyl-N-[6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439824.png)


![N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439836.png)

![1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine](/img/structure/B12439848.png)





